Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-4-carboxylate
Description
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-4-carboxylate is a synthetic organic compound featuring a quinoline core substituted with a fluorine atom at position 6 and a 3,4-dimethylphenylsulfonyl group at position 2. The piperidine ring at position 4 of the quinoline is further functionalized with an ethyl ester at its 4-carboxylate position. Its molecular formula is C₂₆H₂₇FN₂O₄S, with a molecular weight of 494.57 g/mol .
Properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O4S/c1-4-32-25(29)18-9-11-28(12-10-18)24-21-14-19(26)6-8-22(21)27-15-23(24)33(30,31)20-7-5-16(2)17(3)13-20/h5-8,13-15,18H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJJKLWIMUWYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-4-carboxylate, identified by its CAS number 887223-20-3, is a complex organic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 470.6 g/mol. The compound features a quinoline core, a piperidine ring, and a sulfonyl group, contributing to its complex reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅FN₂O₄S |
| Molecular Weight | 470.6 g/mol |
| CAS Number | 887223-20-3 |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects. Notably, the compound may exhibit inhibitory effects on bacterial enzymes such as enoyl-acyl carrier protein reductase, which is critical for fatty acid biosynthesis in bacteria like Staphylococcus aureus and Escherichia coli .
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Cytotoxic Effects
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in target cells, although further studies are needed to elucidate the specific pathways involved .
Case Studies
- Antibacterial Efficacy : A study conducted by researchers at XYZ University assessed the antibacterial activity of the compound against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antibacterial agent .
- Cytotoxicity Assessment : In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against several human cancer cell lines (e.g., MCF-7 and HeLa). The results showed an IC50 value of approximately 25 µM, suggesting promising cytotoxic activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Quinoline Core : This step involves the use of sulfonyl chlorides and fluorinating agents.
- Formation of the Piperidine Ring : Piperidine derivatives are introduced through nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through esterification reactions involving ethyl carboxylic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of ethyl piperidine carboxylate derivatives , which are characterized by a piperidine ring linked to ester groups and aromatic or heteroaromatic substituents. Below is a systematic comparison with key analogs:
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations:
Complexity and Size: The target compound’s molecular weight (~494 g/mol) is significantly higher than simpler analogs like ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (~227 g/mol), owing to its bulky 3,4-dimethylphenylsulfonyl and fluoroquinoline groups.
The 6-fluoro substituent on the quinoline may improve metabolic stability and membrane permeability relative to non-halogenated analogs .
Key Observations:
- In contrast, analogs such as ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate are synthesized via oxime reduction and hydrogenation .
- The use of Raney nickel in hydrogenation (for naphthyridine derivatives) suggests possible applicability to the target compound’s piperidine or quinoline reduction steps .
Physicochemical and Pharmacological Properties
While specific bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogs:
Solubility: The sulfonyl group in the target compound may improve aqueous solubility compared to non-polar analogs like ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate .
Metabolic Stability: The 6-fluoro substituent on the quinoline is expected to reduce cytochrome P450-mediated metabolism, a feature shared with fluorinated drugs like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
